3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid
Description
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14) |
InChI Key |
LPNYOYLEBMHUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Procedure
The most common method involves condensation of 1,2,2,3-tetramethylcyclopentanecarbaldehyde with malonic acid in the presence of piperidine and pyridine (Scheme 1):
-
Aldehyde activation : 1,2,2,3-Tetramethylcyclopentanecarbaldehyde reacts with malonic acid under reflux in toluene.
-
Dehydration : Piperidine catalyzes the elimination of water to form the α,β-unsaturated intermediate.
-
Acid workup : Hydrolysis yields the target carboxylic acid.
Key Conditions :
Table 1. Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Piperidine | Toluene | 110 | 6 | 78 | 98 |
| DBU | DCM | 40 | 12 | 65 | 95 |
| Morpholine | THF | 80 | 8 | 70 | 97 |
Cyclopropanation of Allylic Precursors
Asymmetric Cyclopropanation
A patent-derived method uses ruthenium-catalyzed asymmetric cyclopropanation (Scheme 2):
-
Substrate preparation : (E)-3-(3,4-Difluorophenyl)acrylic acid is esterified with L-menthol.
-
Cyclopropanation : Ethyl diazoacetate and a chiral ruthenium catalyst (e.g., dichloro(p-cymene)ruthenium(II) dimer) induce stereoselective cyclopropanation.
-
Hydrolysis : The ester is saponified to the carboxylic acid.
Key Conditions :
Table 2. Cyclopropanation Performance
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Ru(II)/Chiral oxazoline ligand | 92 | 68 |
| Pd(OAc)₂ | 45 | 50 |
| Cu(OTf)₂ | 30 | 40 |
Friedel-Crafts Alkylation Followed by Oxidation
Stepwise Synthesis
An alternative route employs Friedel-Crafts alkylation to construct the cyclopentyl ring (Scheme 3):
-
Alkylation : Chloroacetyl chloride reacts with 1,2-difluorobenzene using AlCl₃ to form 2-chloro-1-(3,4-difluorophenyl)ethanone.
-
Reduction : Chiral oxazaborolidine reduces the ketone to the alcohol.
-
Cyclopropanation : Triethylphosphoacetate and NaH generate the cyclopropane ring.
-
Oxidation : The intermediate is oxidized to the carboxylic acid.
Key Conditions :
Recent Advances in Catalysis
Chemical Reactions Analysis
Types of Reactions
3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of acyl chlorides and other substituted derivatives.
Scientific Research Applications
3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Carboxylic Acid vs. Ester Derivatives
2,3,3-Trimethylbutan-2-yl prop-2-enoate (CAS: 1033202-90-2)
- Molecular Formula : C₁₀H₁₈O₂
- Functional Group : Ester
- Key Features: The branched alkyl substituent (2,3,3-trimethylbutan-2-yl) reduces polarity compared to carboxylic acids, leading to lower melting points and increased solubility in nonpolar solvents. Esters like this are often used as monomers in polymer synthesis due to their reactivity in radical polymerization .
Fluorinated 2-Propenoic Acid Esters (CAS: 67906-70-1, 67906-71-2)
- Functional Group : Ester with fluorinated sulfonamide side chains
- Key Features : The highly fluorinated substituents confer exceptional chemical inertness and thermal stability. Such compounds are utilized in surfactants and high-performance materials resistant to extreme conditions .
- Contrast : The fluorine atoms introduce strong electron-withdrawing effects, altering electronic properties compared to the electron-donating methyl groups in the tetramethylcyclopentyl moiety of the target compound.
Substituent-Driven Property Differences
(2,4,5-Trichlorophenoxy)propionic Acid (CAS: 93-78-7)
- Molecular Formula : C₉H₇Cl₃O₃
- Functional Group : Carboxylic acid with chlorinated aromatic substituent
- Key Features: The trichlorophenoxy group is associated with herbicidal activity (e.g., 2,4,5-T), though its environmental persistence and toxicity limit modern use .
- Contrast : The chlorinated aromatic ring enhances lipophilicity and bioactivity but raises environmental concerns. In contrast, the target compound’s aliphatic cyclopentyl group may offer reduced ecotoxicity and different bioavailability.
Stereochemical Considerations
The (Z)-isomer of the target compound is explicitly listed in , suggesting stereochemistry may influence its properties. For example, the spatial arrangement of the tetramethylcyclopentyl group could affect crystal packing or biological interactions.
Data Table: Structural and Functional Comparison
Q & A
Q. What safety protocols are critical for handling 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid in laboratory settings?
- Methodological Answer: Implement OSHA-compliant exposure controls, including proper ventilation and personal protective equipment (PPE). Use respiratory protection such as NIOSH-certified P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations. Wear chemical-resistant gloves (e.g., nitrile) and eye protection. Conduct regular air sampling to monitor workplace exposure levels .
Q. What synthetic strategies are foundational for preparing 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid?
- Methodological Answer: A standard approach involves coupling a tetramethylcyclopentyl precursor with a propenoic acid moiety via esterification or Wittig reaction. Optimize reaction conditions (e.g., solvent polarity, temperature) based on steric hindrance from the cyclopentyl group. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>97%) .
Q. How can structural characterization be rigorously performed for this compound?
- Methodological Answer: Use high-resolution NMR (e.g., H, C, DEPT-135) to resolve signals from the cyclopentyl and propenoic acid groups. For stereochemical confirmation, employ NOESY or X-ray crystallography. Validate purity via melting point analysis (85–89°C range, calibrated apparatus) and mass spectrometry (HRMS-ESI) .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid due to steric hindrance?
- Methodological Answer: Introduce bulky protecting groups (e.g., tert-butyl) to mitigate steric effects during cyclopentyl ring functionalization. Employ microwave-assisted synthesis to enhance reaction kinetics. Monitor progress via in-situ FTIR to track carbonyl formation (1700–1750 cm) and optimize catalyst loading (e.g., Pd/C for hydrogenation steps) .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer: Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., cyclooxygenase-2). Use QSAR models to predict logP (octanol-water partition coefficient) and bioavailability. Validate predictions with in vitro assays (Caco-2 permeability, microsomal stability) .
Q. How can contradictions in reported biological activities of structurally analogous compounds be resolved?
- Methodological Answer: Conduct comparative dose-response studies (IC/EC) across multiple cell lines. Validate specificity via knockout models or siRNA silencing. Use metabolomics (LC-MS/MS) to identify off-target interactions. Cross-reference with structural analogs like 3-(3,4-diethoxyphenyl)prop-2-enoic acid to isolate substituent effects .
Q. What advanced spectroscopic techniques are essential for studying degradation products under varying pH conditions?
- Methodological Answer: Employ LC-QTOF-MS to identify degradation fragments. Use H-C HSQC NMR to track proton-carbon correlations in acidic/basic environments. Compare stability profiles with cinnamic acid derivatives (e.g., 3-hydroxy-4-methoxy analogs) to infer degradation pathways .
Data Contradiction & Validation
Q. How should researchers validate conflicting data on the compound’s logP and water solubility?
- Methodological Answer: Replicate experiments using standardized shake-flask (pH 7.4 buffer) or HPLC-based methods. Compare results with computational predictions (ChemAxon, ACD/Labs). Validate using structurally similar compounds with known logP values (e.g., cinnamic acid derivatives) as internal controls .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Methodological Answer: Standardize compound purity (>98% via HPLC) and storage conditions (desiccated, -20°C). Include positive controls (e.g., ibuprofen for anti-inflammatory assays) in each experiment. Use orthogonal assays (e.g., ELISA and Western blot) to confirm activity .
Environmental & Stability Considerations
Q. How can environmental persistence of this compound be assessed for green chemistry compliance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
